Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-3-28-23(30)22-19(14-20(34-22)16-8-6-5-7-9-16)27-25(28)33-15-21(29)26-18-12-10-17(11-13-18)24(31)32-4-2/h5-14H,3-4,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXIDFZLJXESQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiourea and ethyl acetoacetate, under acidic or basic conditions to form the thienopyrimidine ring.
Thioether Formation: The thienopyrimidine intermediate is then reacted with an appropriate alkyl halide (e.g., ethyl iodide) to introduce the thioether linkage.
Amidation: The thioether intermediate undergoes amidation with 4-aminobenzoic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thienopyrimidine ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an inhibitor of enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Biological Studies: Its biological activity can be explored in cell-based assays to determine its effects on cell proliferation, apoptosis, and other cellular processes.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications:
Mechanism of Action
The exact mechanism of action for Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate would depend on its specific biological target. Generally, compounds with thienopyrimidine cores can interact with various enzymes or receptors, inhibiting their activity. This interaction often involves binding to the active site or allosteric sites, thereby modulating the function of the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can be contextualized by comparing it to related thienopyrimidinone and benzoate derivatives reported in the literature. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives
Key Observations:
Structural Variations: The target compound distinguishes itself with a 3-ethyl-6-phenyl-substituted thieno[3,2-d]pyrimidinone core, contrasting with the 3,5-dimethyl-6-benzimidazol-2-yl substitution in 4k . The ethyl and phenyl groups may enhance steric bulk and π-π stacking interactions compared to smaller substituents. G1-4 incorporates a 3,5-dimethoxybenzyl group, which likely enhances solubility and receptor binding through hydrogen bonding.
Synthetic Routes: The target compound’s synthesis likely involves coupling a thiol-containing thienopyrimidinone intermediate with ethyl 4-(2-chloroacetamido)benzoate, analogous to methods in and . For example, 4k was synthesized via nucleophilic substitution using Cs₂CO₃ in DMF , while G1-4 employed trimethylamine as a base in DMF at 80°C .
Biological Activity: 4k demonstrated moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli (inhibition zones: 12–14 mm) , suggesting that the target compound’s 3-ethyl-6-phenyl substituents might similarly enhance microbial target engagement.
Biological Activity
Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 372.48 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.48 g/mol |
| Core Structure | Thieno[3,2-d]pyrimidine |
| Functional Groups | Thioether, amide, ester |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research on thieno[3,2-d]pyrimidine derivatives has shown promising results against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thieno and pyrimidine rings can enhance cytotoxicity and selectivity towards cancer cells .
Case Study: Polo-like Kinase Inhibition
In a study focusing on Polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression, several derivatives were synthesized and evaluated for their inhibitory activity. The results indicated that specific substitutions on the thieno[3,2-d]pyrimidine scaffold significantly improved their potency against Plk1. For example, compounds with an ethyl group at position 3 showed enhanced binding affinity compared to their methyl counterparts .
The proposed mechanism of action for similar compounds includes the inhibition of key enzymes involved in cell cycle regulation and apoptosis. The thieno[3,2-d]pyrimidine moiety is believed to interact with ATP-binding sites on kinases, thereby disrupting their function and leading to cancer cell death.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that the compound has favorable absorption characteristics due to its moderate lipophilicity and low molecular weight.
Toxicological Studies
Toxicity assessments are critical for evaluating the safety profile of potential therapeutic agents. Initial studies indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they also show low toxicity in normal cell lines at therapeutic concentrations. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .
Q & A
Q. What synthetic routes are established for this compound, and what starting materials are typically used?
Answer: The synthesis involves multi-step reactions starting with thieno[3,2-d]pyrimidinone derivatives. Key methods include:
- Nucleophilic substitution : Reacting 3-ethyl-2-mercapto-4-oxo-6-phenylthieno[3,2-d]pyrimidine with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C), followed by coupling with ethyl 4-aminobenzoate using EDCI/HOBt activation .
- Ullmann-type coupling : Introducing the thioether linkage via CuI catalysis in DMSO at 100°C for 12 hours .
Q. Table 1: Comparative Synthesis Methods
| Method | Starting Material | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Thienopyrimidinone derivatives | K₂CO₃/DMF, 60–80°C, 6h | 65–72 | |
| Ullmann Coupling | Halogenated precursors | CuI/DMSO, 100°C, 12h | 58–63 |
Q. Which spectroscopic techniques are recommended for structural confirmation?
Answer: A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR in DMSO-d₆/CDCl₃ to identify thioether protons (δ 3.8–4.1 ppm) and aromatic regions (δ 7.2–8.3 ppm). The ester carbonyl appears at ~168 ppm in ¹³C NMR .
- IR : Confirm amide C=O (1650–1680 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches.
- HRMS : ESI+ mode to validate the molecular ion ([M+H]⁺ expected at m/z 518.12) .
- HPLC : C18 column with MeCN/H₂O gradient (70:30 to 95:5) for purity assessment (retention time ~8.2 min) .
Q. How can researchers determine solubility and stability under experimental conditions?
Answer:
- Solubility : Screen solvents (DMF, DMSO, THF) via saturation shake-flask method at 25°C, quantified by UV-Vis spectroscopy (λmax = 270 nm) .
- Stability : Conduct accelerated degradation studies:
- Acidic/alkaline conditions (0.1 M HCl/NaOH, 37°C, 24h).
- Oxidative stress (3% H₂O₂, 12h).
- Monitor degradation via TLC and HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Answer:
- DoE (Design of Experiments) : Vary temperature (50–100°C), catalyst loading (5–15 mol% CuI), and solvent polarity (DMF vs. DMSO) .
- In-line monitoring : Use FTIR to track thioether bond formation (disappearance of S-H stretch at 2550 cm⁻¹) .
- Workup optimization : Replace column chromatography with antisolvent crystallization (e.g., hexane/DCM) to reduce impurities .
Q. How should contradictions between computational and experimental spectral data be resolved?
Answer:
- Computational refinement : Recalculate NMR chemical shifts using solvent-polarizable continuum models (PCM) in Gaussian 09 .
- Experimental validation :
- Perform VT-NMR (25–80°C) to detect conformational flexibility.
- Use 2D NMR (HSQC, HMBC) to resolve ambiguous assignments, particularly for overlapping aromatic protons .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
Answer:
- Modular modifications :
- C6-phenyl group : Introduce para-substituted electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding to kinase ATP pockets .
- Thioether linker : Replace with selenoether or longer alkyl chains to probe steric effects.
- Ester bioisosteres : Convert ethyl ester to primary amide for improved solubility .
- Biological assays : Screen against CDK2 and EGFR kinases using fluorescence polarization (FP) assays. Calculate IC₅₀ values via 10-dose serial dilutions in triplicate .
Q. What computational methods predict binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with CDK2 crystal structure (PDB: 1KE5). Prioritize poses with hydrogen bonding to hinge region (Glu81, Leu83) .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can stability in biological assays be enhanced?
Answer:
- Prodrug design : Mask the ester group as a tert-butyl carbonate to reduce hydrolysis in serum .
- Formulation : Use cyclodextrin-based encapsulation (e.g., HP-β-CD) to improve aqueous stability. Characterize inclusion complexes via phase solubility studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
